REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=N[C:5](Cl)=[N:6][CH:7]=1.[CH:9]([NH2:12])([CH3:11])[CH3:10].Cl.[CH2:14]1COCC1>>[Br:1][C:2]1[CH:3]=[CH:14][C:5]([NH:12][CH:9]([CH3:11])[CH3:10])=[N:6][CH:7]=1
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Name
|
|
Quantity
|
600 mg
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Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)Cl
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature the mixture
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Type
|
WASH
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Details
|
washed with dichloromethane (30 mL)
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Type
|
EXTRACTION
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Details
|
the product extracted into dichloromethane (3×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were dried (MgSO4)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |